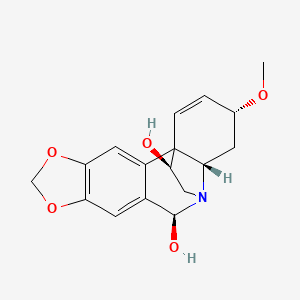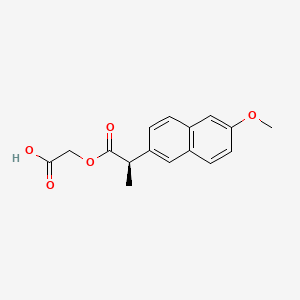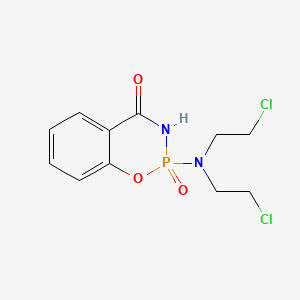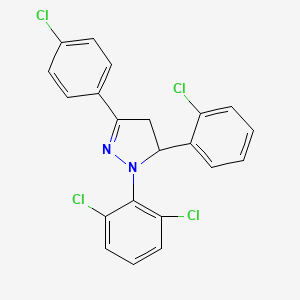
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine is a heterocyclic compound that belongs to the class of seven-membered ring systems containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine typically involves multicomponent reactions and cyclization processes. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be carried out in a microwave oven, which significantly reduces the reaction time and increases the yield .
Another approach involves the use of copper catalysis for the one-pot synthesis of indole/benzimidazole-fused derivatives. This method involves a copper-initiated C-N and C-O coupling of 2-halophenols and 2-(2-halophenyl)-1H-indoles in one pot .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of microwave irradiation, are often employed to enhance the efficiency and sustainability of the synthetic processes .
Analyse Des Réactions Chimiques
Types of Reactions
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the halogenated positions of the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar core structure but lacks the isoxazole ring.
Dibenzo[b,f][1,4]thiazepine: Similar to the oxazepine derivative but contains a sulfur atom instead of oxygen.
Benzodiazepines: These compounds have a similar seven-membered ring system but with different heteroatoms and substitution patterns.
Uniqueness
3a,12b-Dihydro-3-phenyl-8H-dibenz(b,f)isoxazolo(4,5-d)azepine is unique due to the presence of both nitrogen and oxygen atoms in its ring system, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
85008-74-8 |
|---|---|
Formule moléculaire |
C21H16N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
5-phenyl-3-oxa-4,13-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),4,7,9,11,14,16-heptaene |
InChI |
InChI=1S/C21H16N2O/c1-2-8-14(9-3-1)20-19-15-10-4-6-12-17(15)22-18-13-7-5-11-16(18)21(19)24-23-20/h1-13,19,21-22H |
Clé InChI |
SJUGKSOCPVFVFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC3C2C4=CC=CC=C4NC5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


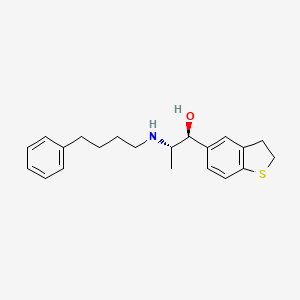
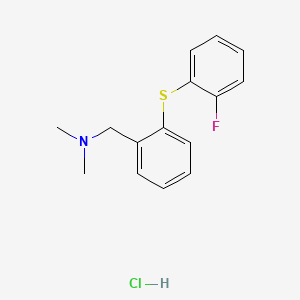
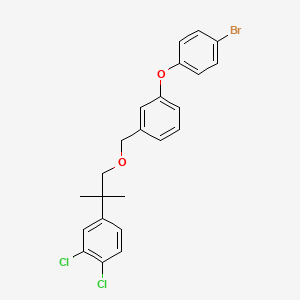
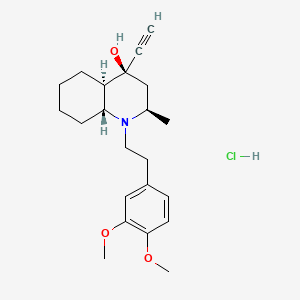
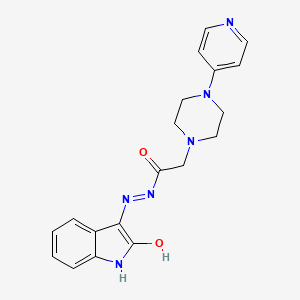
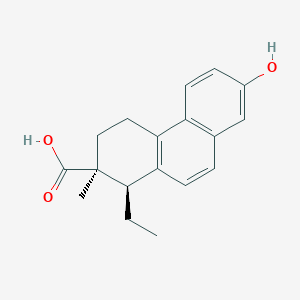

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
